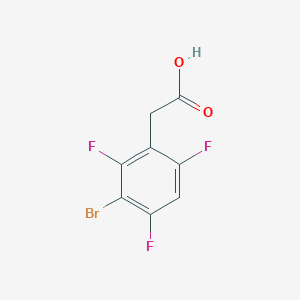
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H4BrF3O2 It is characterized by the presence of bromine, fluorine, and acetic acid functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid typically involves the bromination and trifluoromethylation of phenylacetic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different carboxylic acids or alcohols .
科学的研究の応用
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2,3,6-trifluorophenyl)acetic acid
- 2,3,6-Trifluorophenylacetic acid
- 2,4,6-Trifluorophenylboronic acid
Uniqueness
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C8H4BrF3O2 |
|---|---|
分子量 |
269.01 g/mol |
IUPAC名 |
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-7-5(11)2-4(10)3(8(7)12)1-6(13)14/h2H,1H2,(H,13,14) |
InChIキー |
LNUHSKPIILJTRV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)Br)F)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


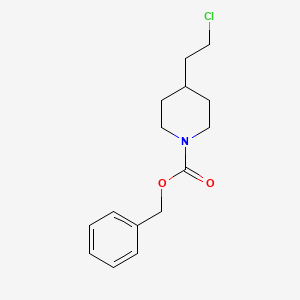
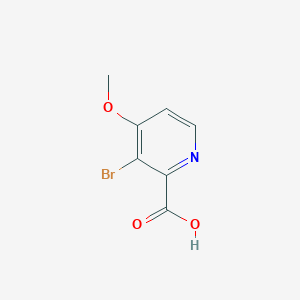

![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
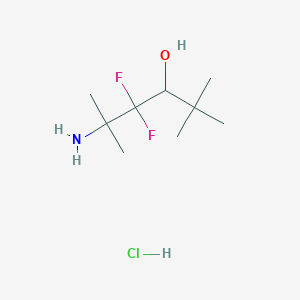
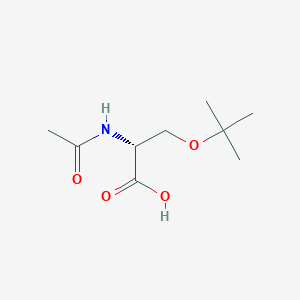

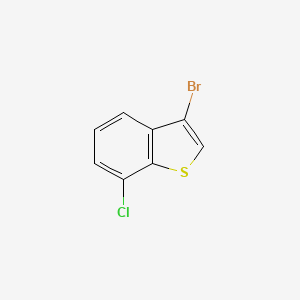
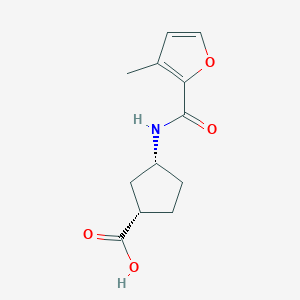

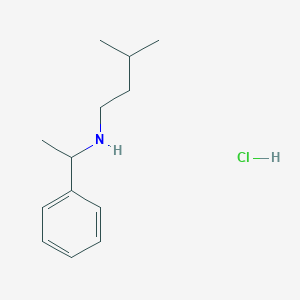
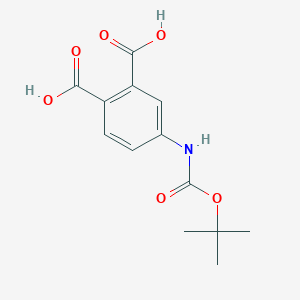

![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
